1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group, an ethoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves several steps. One common method includes the reaction of 1-butyl-5-(ethoxymethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to its observed biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparison with Similar Compounds
1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other pyrazole derivatives, such as:
1-butyl-5-(ethoxymethyl)-1H-pyrazole: Lacks the sulfonyl chloride group and has different reactivity and applications.
1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, leading to different chemical properties and uses.
1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonic acid: Formed by the oxidation of the sulfonyl chloride group, with distinct chemical behavior and applications.
The uniqueness of this compound lies in its reactivity due to the presence of the sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-butyl-5-(ethoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-9(8-16-4-2)10(7-12-13)17(11,14)15/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKAICDHSRIKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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